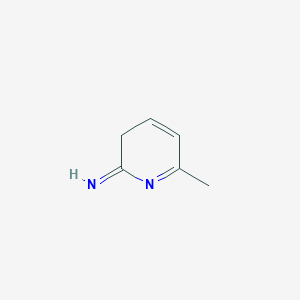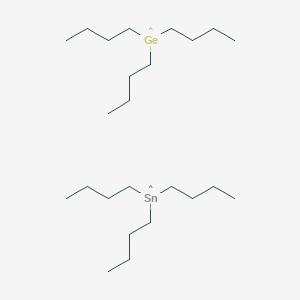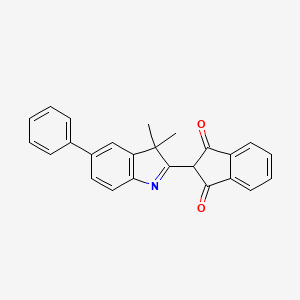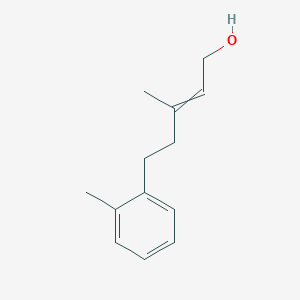![molecular formula C33H45NO4 B14205493 N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 827331-30-6](/img/structure/B14205493.png)
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydroxyl group and a carboxamide group, along with a phenyl ring substituted with two octyloxy groups. Its molecular formula is C34H51NO4, and it has a molecular weight of approximately 519.34 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Substitution with Octyloxy Groups: The phenyl ring is substituted with octyloxy groups through an etherification reaction, using octanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
化学反応の分析
Types of Reactions
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of various alkoxy-substituted naphthalene derivatives.
科学的研究の応用
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
作用機序
The mechanism of action of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
類似化合物との比較
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide can be compared with similar compounds such as:
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
特性
CAS番号 |
827331-30-6 |
|---|---|
分子式 |
C33H45NO4 |
分子量 |
519.7 g/mol |
IUPAC名 |
N-(2,5-dioctoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C33H45NO4/c1-3-5-7-9-11-15-21-37-28-19-20-32(38-22-16-12-10-8-6-4-2)30(25-28)34-33(36)29-23-26-17-13-14-18-27(26)24-31(29)35/h13-14,17-20,23-25,35H,3-12,15-16,21-22H2,1-2H3,(H,34,36) |
InChIキー |
WUZHHQYRZFGWNL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)NC(=O)C2=CC3=CC=CC=C3C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)

![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)

![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)


![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
